Enhanced Film Uniformity and Thickness Control in Sol-Gel Processing vs. Hafnium Chloride
In a direct sol-gel comparative study, films derived from hafnium ethoxide were demonstrated to be homogeneous and uniform in thickness, in contrast to those derived from hafnium chloride, which were found to be thicker and less uniform in thickness [1]. This directly correlates the choice of precursor to a quantifiable metric of film quality (uniformity vs. non-uniformity).
| Evidence Dimension | Film Uniformity and Thickness Homogeneity |
|---|---|
| Target Compound Data | Homogeneous and uniform thickness |
| Comparator Or Baseline | Hafnium Chloride (HfCl₄): Non-uniform and thicker |
| Quantified Difference | Qualitative difference observed; films from Hf-ethoxide are uniform, those from HfCl₄ are not. |
| Conditions | Sol-gel dip-coating on Si wafers, thermal treatment at 450°C or 600°C for 30 min, 1°C/min ramp. |
Why This Matters
Precursor choice directly dictates film uniformity, which is critical for the reliability and performance of electronic devices, impacting yield in semiconductor manufacturing.
- [1] Zaharescu, M., et al. Correlation between the method of preparation and the properties of the sol–gel HfO2 thin films. Journal of Non-Crystalline Solids, 2008, 354(2-9): 409-415. View Source
